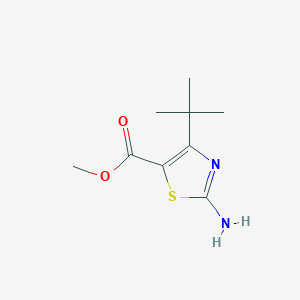

Methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate

Description

Methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate is a thiazole-based heterocyclic compound featuring a tert-butyl substituent at the 4-position and a methyl ester group at the 5-position. The tert-butyl group confers enhanced lipophilicity and metabolic stability, while the methyl ester allows for facile derivatization into amides or carboxylic acids for further biological evaluation .

Properties

IUPAC Name |

methyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-9(2,3)6-5(7(12)13-4)14-8(10)11-6/h1-4H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTBDFJALOEEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(SC(=N1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363384 | |

| Record name | Methyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478258-61-6 | |

| Record name | Methyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate is a thiazole derivative. Thiazole derivatives have been found to have a wide range of biological activities. .

Mode of Action

Thiazole derivatives have been found to exhibit various biological activities, suggesting that they interact with multiple targets.

Biochemical Analysis

Biochemical Properties

Methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound is known to interact with enzymes such as thiazole kinase and thiazole synthase, which are involved in the biosynthesis of thiamine (Vitamin B1). The interactions between this compound and these enzymes are crucial for the formation of thiamine, which is essential for carbohydrate metabolism and neural function.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of protein kinases and phosphatases, leading to alterations in gene expression and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Additionally, this compound has been found to enhance the proliferation of certain immune cells, suggesting potential immunomodulatory effects.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can bind to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular processes. For example, this compound inhibits the activity of thiazole kinase by competing with its natural substrate, thereby affecting thiamine biosynthesis. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard storage conditions, with minimal degradation observed over several months. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered metabolic activity and gene expression profiles. These temporal effects highlight the importance of considering the duration of exposure when evaluating the biological activity of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and memory retention in rodents, likely due to its role in thiamine biosynthesis. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of dose optimization to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to thiamine biosynthesis. This compound interacts with enzymes such as thiazole kinase and thiazole synthase, facilitating the conversion of thiazole precursors into active thiamine derivatives. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in carbohydrate metabolism. These interactions highlight the compound’s role in maintaining cellular energy homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. This compound can be actively transported across cell membranes by thiamine transporters, ensuring its availability for biochemical reactions. Additionally, this compound can bind to intracellular proteins, facilitating its localization to specific cellular compartments. These transport and distribution mechanisms are crucial for the compound’s biological activity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound is predominantly localized in the mitochondria, where it participates in thiamine-dependent enzymatic reactions. Additionally, this compound can be found in the cytoplasm and nucleus, where it modulates gene expression and cellular metabolism. The specific localization of this compound within subcellular compartments is essential for its diverse biological functions.

Biological Activity

Methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate is a compound belonging to the 2-aminothiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a thiazole ring substituted with an amino group and a tert-butyl group, which significantly influences its biological properties. The presence of the carboxylate group is crucial for its activity, as it participates in various biochemical interactions.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines.

In Vitro Studies

-

Cell Proliferation Inhibition :

- In a study examining a series of thiazole derivatives, this compound exhibited significant inhibition of cell proliferation in human cancer cell lines such as K562 leukemia cells, with an IC50 value reported at approximately .

- It demonstrated selective toxicity towards cancer cells compared to normal cells, suggesting a potential therapeutic window for further development .

- Mechanism of Action :

Case Studies

A notable case study involved the evaluation of several thiazole derivatives, including this compound, against multiple cancer types:

- Breast Cancer : The compound was tested on MDA-MB-231 cells, showing significant inhibition of metastasis and reduced tumor growth in vivo models .

- Lung Cancer : Inhibition rates were recorded at against NCI-H522 non-small cell lung cancer cells, indicating broad-spectrum anticancer activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects.

Antiflaviviral Activity

Research has indicated that thiazole derivatives can exhibit antiviral properties. For instance:

- A related compound showed effective inhibition of viral replication in yellow fever virus assays with an EC50 in the low micromolar range . This suggests potential applications in antiviral drug development.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings from SAR studies include:

Scientific Research Applications

Chemical Synthesis Applications

Methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its thiazole structure is a key feature that facilitates various chemical reactions, making it a versatile building block in organic synthesis.

Synthesis Pathways

Several synthetic routes have been developed for producing this compound. The most common method involves the reaction of acetoacetic ester with N-bromosuccinimide followed by thiourea derivatives under controlled conditions to yield the desired thiazole compound. This method is efficient and allows for high yields due to its one-pot reaction strategy .

Biological Applications

The biological significance of this compound is evident in its potential therapeutic applications. Compounds containing thiazole rings are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and African green monkey kidney cells (VERO) .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HepG2 | TBD | Induces apoptosis |

| Similar Thiazoles | VERO | TBD | Cell cycle arrest |

Enzyme Inhibition Studies

This compound has also been investigated for its ability to inhibit specific enzymes involved in cancer cell proliferation. For example, it has been shown to interact with kinesin proteins like HSET (KIFC1), which are crucial for mitotic spindle formation in cancer cells .

Industrial Applications

In addition to its research applications, this compound is utilized in the development of agrochemicals and other industrial chemicals. Its derivatives are being explored for their potential use as pesticides and herbicides due to their biological activity against pests.

Development of Antitumor Agents

A notable case study involved the synthesis of a series of thiazole derivatives based on this compound that exhibited potent antitumor activity. The study demonstrated how modifications to the thiazole ring could enhance biological activity and selectivity towards cancer cells while minimizing toxicity to normal cells .

Agrochemical Research

Another study focused on the application of thiazole derivatives in agricultural settings, where they were tested for efficacy against common agricultural pests. The results indicated that certain derivatives showed promising insecticidal properties, leading to further investigations into their commercial viability as crop protection agents.

Chemical Reactions Analysis

a) Amino Group Reactivity

The 2-amino group undergoes acylation and alkylation :

-

Acylation : Reacts with chloroacetyl chloride in the presence of K<sub>2</sub>CO<sub>3</sub> to form chloroacetamide intermediates, enabling further coupling with secondary amines .

-

Alkylation : Propargylamine derivatives are synthesized via carbamate formation, enhancing solubility for biological assays .

b) Ester Hydrolysis

The methyl ester at position 5 is hydrolyzed to the carboxylic acid under basic conditions (e.g., NaOH/MeOH/H<sub>2</sub>O), enabling further derivatization :

textReaction: Methyl ester → Carboxylic acid (Yield: 85–90%) Conditions: NaOH (2 eq), MeOH/H₂O (3:1), 55°C, 1 h

Table 1: Yield Comparison for Electrochemical vs. Condensation Routes

| Method | Catalyst/Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Electrochemical | NH₄I, DMSO/H₂O | 72–85 | >95 |

| Condensation | HOBt/EDC, DMF | 60–75 | 90–92 |

Table 2: Hydrolysis Kinetics of Methyl Ester

| Base | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| NaOH | 55 | 1 | 95 |

| LiOH | 25 | 12 | 88 |

Mechanistic Insights

-

Electrochemical Cyclization : The reaction proceeds via α-iodoketone intermediates, followed by cyclization with thiourea. DMSO acts as an oxidizing agent to regenerate I<sub>2</sub> .

-

Amide Coupling : HOBt/EDC facilitates the formation of reactive esters, enabling efficient amide bond formation without racemization .

Stability and Reactivity Trends

-

The tert-butyl group enhances steric hindrance , reducing undesired side reactions (e.g., dimerization).

-

The thiazole ring exhibits moderate thermal stability, decomposing above 220°C .

Industrial-Scale Considerations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Thiazole Ring

Aryl Substituents

- Methyl 2-amino-4-phenylthiazole-5-carboxylate (CAS 893652-36-3): Similarity: 0.98 (vs. tert-butyl analog) .

- Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate (CAS 1065074-65-8): Molecular Formula: C₁₁H₉ClN₂O₂S . Key Difference: The electron-withdrawing chlorine atom enhances electrophilicity at the thiazole core, which may improve reactivity in nucleophilic substitution reactions compared to the tert-butyl analog .

Alkyl Substituents

- Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate (CAS 25039-77-4): Key Difference: The hydroxymethyl group introduces polarity, improving aqueous solubility but reducing membrane permeability relative to the hydrophobic tert-butyl group .

Ester Group Modifications

- Ethyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate: Comparison: Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, which could delay prodrug activation in vivo. However, methyl esters (as in the target compound) are more reactive toward hydrolysis, facilitating rapid conversion to active carboxylic acids .

Physicochemical Properties

| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| Methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate | ~241.3* | 2.8 | 0.15 (DMSO) |

| Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate | 268.7 | 3.1 | 0.12 (DMSO) |

| Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate | 202.2 | 0.9 | 1.2 (Water) |

*Estimated based on analogs.

Challenges and Opportunities

- Synthetic Challenges : Introducing the tert-butyl group may require protection/deprotection strategies to avoid steric hindrance during cyclization .

- Drug Development : The tert-butyl analog’s lipophilicity makes it suitable for blood-brain barrier penetration, but may also increase off-target binding.

Preparation Methods

One-Pot Bromination and Cyclization Method (Adapted from Related Thiazole Syntheses)

A streamlined approach reported for 2-substituted amino-thiazole esters involves a "one-pot" bromination and cyclization process, which simplifies traditional multi-step syntheses:

- Starting materials: β-ketoesters (e.g., acetoacetate esters) and N-substituted thiourea derivatives.

- Solvents: Water and tetrahydrofuran (THF).

- Reagents: N-bromosuccinimide (NBS) for bromination.

- Procedure: The β-ketoester is brominated in situ by NBS, then reacted with the thiourea derivative under heating to induce cyclization forming the thiazole ring.

- Workup: The reaction mixture is basified with ammonia water, followed by purification to isolate the target 2-substituted amino-thiazole ester.

This method yields high purity products with good yields and is applicable to various 2-substituted amino-thiazole derivatives, suggesting adaptability for tert-butyl substitution at the 4-position.

Condensation of Thiourea with α-Haloketones or β-Ketoesters

Thiazole derivatives are commonly synthesized by condensation of thiourea or thioamides with aldehydes or ketones bearing the desired substituent:

- For this compound, the tert-butyl group can be introduced via the ketone or aldehyde component.

- The reaction proceeds under reflux in suitable solvents such as ethanol or tetrahydrofuran.

- The cyclization forms the thiazole ring, and esterification is maintained or introduced during the process.

This classical approach is widely used due to its straightforwardness and availability of starting materials.

Diastereoselective Synthesis via Reduction of tert-Butylsulfinyl Ketimines

A more advanced method involves the synthesis of thiazole amino acid units by reduction of N-tert-butanesulfinyl ketimines:

- Starting materials: N-tert-butanesulfinyl ketimines bearing the desired substituents.

- Reagents: L-Selectride® as a reducing agent.

- Conditions: Conducted in mixed solvents such as THF and tert-butanol, with additives like sodium dihydrogen phosphate and sodium chlorite for oxidation steps.

- Outcome: High diastereoselectivity in the formation of 2,5-substituted thiazole amino acid units.

- This method allows for stereocontrol and can be adapted for the synthesis of this compound derivatives, especially when chiral centers are involved.

Representative Preparation Protocol (Based on Ethyl 2-amino-4-methylthiazole-5-carboxylate Synthesis Adapted for tert-Butyl)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of reaction mixture with thiourea and sodium carbonate in ethanol solution | 10-35% ethyl acetate in ethanol, 40-55 °C | Sodium carbonate to thiourea ratio 0.01-0.1 by weight |

| 2 | Dropwise addition of α-haloketone (e.g., 2-chloroacetyl acetacetic ester with tert-butyl group) | 40-55 °C during addition, then 60-70 °C for 5-5.5 hours | Ensures cyclization and ring formation |

| 3 | Removal of solvent by distillation, cooling, and filtration | Room temperature | Isolates crude product |

| 4 | Addition of water and adjustment of pH to 9-10 using caustic soda | Stirring for 0.5 hours | Purification step |

| 5 | Filtration and vacuum drying | Room temperature | Final product obtained as solid |

This protocol, adapted from ethyl 2-amino-4-methylthiazole-5-carboxylate synthesis, can be modified to use tert-butyl substituted precursors to yield this compound.

Purification and Characterization

- Purification: Flash column chromatography using silica gel or preparative thin-layer chromatography (PTLC) is commonly employed.

- Characterization:

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) to confirm structure.

- Mass spectrometry (MS) for molecular weight confirmation.

- Infrared (IR) spectroscopy to identify functional groups.

- Optical rotation measurements if chiral centers are present.

Summary Table of Preparation Methods

| Methodology | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| One-pot bromination and cyclization | β-ketoesters, N-substituted thioureas | N-bromosuccinimide, ammonia water | Water/THF, heating | Simplified steps, good yield, high purity | Requires handling of brominating agents |

| Condensation of thiourea with ketones/aldehydes | Thiourea, tert-butyl ketone/aldehyde | Ethanol or THF solvent | Reflux | Straightforward, commercially available reagents | May require long reaction times |

| Diastereoselective reduction of tert-butylsulfinyl ketimines | N-tert-butanesulfinyl ketimines | L-Selectride®, oxidants | Mixed solvents, controlled temp | High stereoselectivity, suitable for chiral synthesis | More complex, requires specialized reagents |

| Ethanol-based cyclization with sodium carbonate | Thiourea, 2-chloroacetyl acetacetic ester derivatives | Sodium carbonate, caustic soda | 40-70 °C, pH adjustment | Scalable, effective purification | Adaptation needed for tert-butyl substituent |

Research Findings and Considerations

- The "one-pot" bromination and cyclization method provides an efficient and high-yield route for 2-substituted amino-thiazole esters, which can be adapted for this compound synthesis.

- Classical condensation methods remain reliable for introducing bulky groups such as tert-butyl at the 4-position, provided suitable ketones or aldehydes are available.

- Advanced stereoselective methods allow for the synthesis of chiral thiazole derivatives, potentially expanding the utility of this compound in bioactive compound development.

- Purification techniques and analytical characterization are critical to ensure the high purity and correct structural assignment of the synthesized compound.

This comprehensive analysis consolidates diverse synthetic approaches for this compound, highlighting practical methods and research insights to guide its preparation in research and industrial settings.

Q & A

Q. What are the established synthetic routes for Methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via cyclocondensation of dimethyl acetone-1,3-dicarboxylate with thiourea and sulfuryl chloride, followed by functionalization. Key steps include:

- Sulfuryl chloride addition to dimethyl acetone-1,3-dicarboxylate at 0°C, followed by thiourea reflux in methanol .

- Post-reaction neutralization with K₂CO₃ and recrystallization (e.g., toluene/heptane) for purification (85% yield) . Optimization involves solvent selection (DMF/DMSO for substitution reactions) and temperature control to minimize side products .

Q. How is this compound characterized structurally and chemically?

- Spectroscopy : ¹H NMR (DMSO-d₆) shows signals for tert-butyl (δ ~1.3 ppm), methyl ester (δ ~3.6–3.8 ppm), and NH₂ (δ ~7.8 ppm). IR confirms carbonyl (1718 cm⁻¹) and NH₂ (3415 cm⁻¹) stretches .

- Elemental Analysis : Used to validate purity (e.g., C 41.36% vs. calculated 41.73%) .

- Chromatography : HPLC or GC-MS for detecting isomers or impurities, especially after cyclization steps .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the compound’s reactivity and physicochemical properties?

- Steric Effects : The bulky tert-butyl group reduces electrophilic substitution at the 4-position, directing reactivity toward the 5-carboxylate or 2-amino groups .

- Solubility : Enhances lipophilicity, impacting crystallization (e.g., preferential precipitation in non-polar solvents) .

- Bioactivity : Analogous thiazole derivatives with tert-butyl groups show improved metabolic stability in therapeutic contexts, as seen in antiviral and anticancer scaffolds .

Q. What mechanisms explain the cyclization of intermediates during pyrido[1,2-a]pyrimidine synthesis?

- Intermediate Formation : Reaction with DMF-DMA forms enamine intermediates (e.g., ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-thiazole-5-carboxylate), which undergo cyclization with aminopyridines in ethanol or acetic acid .

- Isomerization : Exocyclic double bonds in intermediates lead to isomeric products (3:1 ratio), requiring dynamic NMR or X-ray crystallography for resolution .

Q. How can discrepancies in reaction yields or purity be resolved during scale-up?

- Case Study : Lower yields in scaled thiourea reactions may arise from incomplete gas evolution (SO₂) during sulfuryl chloride addition. Solutions include controlled heating and degassing .

- Contaminant Analysis : IR and elemental analysis identify by-products (e.g., unreacted thiourea), mitigated via iterative recrystallization .

Q. What safety protocols are critical for handling this compound?

- Hazard Mitigation : Classified as acutely toxic (Category 4 for oral/dermal/inhalation). Use fume hoods, PPE (gloves, goggles), and avoid sparks due to flammability .

- Emergency Measures : Neutralize spills with K₂CO₃ or sand; store in sealed containers away from heat .

Q. What therapeutic potential does this compound hold based on structural analogs?

- Anticancer Activity : Thiazole derivatives with tert-butyl groups inhibit platelet aggregation and viral replication (e.g., Patent WO2017214266A1) .

- SAR Insights : The 5-carboxylate group enhances binding to enzymatic targets (e.g., kinases), while the tert-butyl group improves pharmacokinetics .

Data Contradictions and Methodological Challenges

Q. Why do reported melting points and spectral data vary across studies?

- Solvent Effects : Recrystallization solvents (e.g., toluene vs. ethyl acetate) alter crystal packing, affecting melting points .

- Isomeric Mixtures : Unresolved isomers in intermediates (e.g., 5a) lead to broadened NMR peaks or shifted IR bands .

Q. How can computational modeling complement experimental data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.